molecular formula C8H14O3 B2805969 Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate CAS No. 149055-86-7

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B2805969
CAS No.: 149055-86-7
M. Wt: 158.197
InChI Key: OXQRLBFDJMSRMM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylate ester groups.

    Hydroxylation: Cyclohexanone is subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst to form 3-hydroxycyclohexanone.

    Esterification: The hydroxylated product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl or ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-ketocyclohexane-1-carboxylate or cyclohexane-1,3-dicarboxylate.

    Reduction: Formation of 3-hydroxycyclohexane-1-methanol or cyclohexane-1,3-diol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate serves as a valuable chiral building block in organic synthesis. Its stereochemical properties allow it to be utilized in:

  • Synthesis of Pharmaceuticals : The compound is used as an intermediate in the development of drugs targeting various diseases, including metabolic and cardiovascular conditions.
  • Agrochemicals : It plays a role in the synthesis of pesticides and herbicides due to its ability to modify biological pathways.

Biology

In biological research, this compound is significant for studying enzyme-substrate interactions:

  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric effects, providing insights into enzyme specificity and mechanisms.
  • Precursor for Bioactive Compounds : It may serve as a precursor in synthesizing bioactive compounds, enhancing its relevance in pharmacological studies.

Medicine

The potential therapeutic properties of this compound are being explored:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Properties : Its interaction with biological macromolecules may lead to analgesic effects, warranting further investigation into its use as a pain management agent.

Industry

In industrial applications, this compound is utilized in:

  • Production of Fine Chemicals : It is employed as an intermediate in the synthesis of various fine chemicals.
  • Manufacture of Polymers and Resins : this compound serves as a precursor for producing polymers and resins used in various applications.

Case Studies and Research Findings

Several studies have investigated the applications and biological implications of this compound:

Enzyme Interaction Studies

Research has shown that this compound can modulate specific enzyme activities through competitive inhibition or allosteric modulation. These findings are crucial for understanding how chiral compounds can influence metabolic processes.

Pharmacological Potential

Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic effects. Further pharmacological exploration is needed to validate these claims and assess potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate
  • CAS Number : 149055-86-7
  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.19–158.20 g/mol

Physical Properties

  • Density : 1.1±0.1 g/cm³ (calculated)
  • Refractive Index : 1.482 (calculated)
  • Boiling Point : 233.3±33.0 °C (760 mmHg, calculated)
  • Flash Point : 93.5±18.2 °C (calculated)

Structural and Functional Analogues

The following table summarizes key similarities and differences between this compound and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Boiling Point (°C) Hazards (GHS) Applications
This compound 149055-86-7 C₈H₁₄O₃ 158.19–158.20 Cyclohexane ring, 3-hydroxy and 1-carboxylate groups, (1S,3R) stereochemistry ≥96% 233.3 (calculated) H302, H315, H319, H335 Research intermediate
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (Enantiomer) 70144-91-1 C₈H₁₄O₃ 158.20 Mirror-image stereochemistry (1R,3S) ≥97% - Not specified Research
Methyl 3-hydroxycyclohexanecarboxylate (Non-chiral isomer) 37722-82-0 C₈H₁₄O₃ 158.20 No specified stereochemistry at 3-hydroxy position 95% - - General synthesis
Methyl 4-hydroxycyclohexanecarboxylate (Positional isomer) 17449-76-2 C₈H₁₄O₃ 158.20 Hydroxyl group at C4 instead of C3 95% - - Organic building block
(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester (Cyclopentane analog) 174292-59-2 C₇H₁₂O₃ 144.17 Five-membered ring, (1R,3S) stereochemistry - - H302, H315, H319, H335 Research with noted toxicity
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate (Cyclobutane analog) - C₉H₁₆O₃ 188.22 Four-membered ring, ethyl ester, methyl substituent - - - Synthetic intermediate

Detailed Analysis of Key Differences

Stereochemical Variants
  • Enantiomer (CAS 70144-91-1) : Shares identical molecular formula and weight with the target compound but differs in stereochemistry (1R,3S vs. 1S,3R). This enantiomeric pair may exhibit divergent optical rotations and biological activity, critical in chiral synthesis .
  • Non-chiral Isomer (CAS 37722-82-0): Lacks defined stereochemistry, reducing specificity in applications requiring enantiomeric purity .
Positional Isomers
  • Such positional changes influence reactivity in esterification or oxidation reactions .
Ring Size Variations
  • However, its lower molecular weight and higher acute toxicity (GHS07 classification) limit handling flexibility compared to cyclohexane derivatives .
  • Its synthetic routes (e.g., cycloadditions) differ significantly from cyclohexane-based compounds .

Biological Activity

Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound notable for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its structure, synthesis, biological interactions, and therapeutic potential, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a hydroxyl group and a carboxylate ester. Its molecular formula is C8H14O3, with a molecular weight of approximately 158.20 g/mol. The stereochemistry at the 1 and 3 positions significantly influences the compound's reactivity and interactions with biological systems. The hydroxyl group allows for hydrogen bonding, while the ester functionality enables various chemical reactions.

Synthesis

The synthesis of this compound typically involves the esterification of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid with methanol. This reaction is commonly catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions in solvents like toluene or dichloromethane. Alternative methods include continuous flow processes that improve efficiency and yield.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding. This interaction can influence enzyme activity and receptor signaling pathways, making it a candidate for various therapeutic applications .

Therapeutic Potential

Research indicates that this compound may have potential therapeutic properties in several areas:

  • Metabolic Disorders : Preliminary studies suggest that this compound could play a role in modulating metabolic pathways, potentially aiding in the treatment of metabolic diseases.
  • Cardiovascular Health : There is ongoing research into its effects on cardiovascular function, where it may influence lipid metabolism or vascular health .
  • Drug Development : As a chiral building block, it serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InteractionsDemonstrated that the compound can enhance enzyme activity through specific binding interactions.
Study 2Pharmacological EffectsFound potential anti-inflammatory properties in animal models .
Study 3Synthesis ApplicationsHighlighted its utility as a chiral precursor in drug synthesis .

Q & A

Q. What are the established synthetic routes for Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate, and what key reaction conditions are required to ensure stereochemical purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and stereoselective functionalization. Key steps may include:

  • Cyclohexane ring formation via acid-catalyzed cyclization of precursor diols or ketones.
  • Hydroxyl group introduction using oxidizing agents (e.g., PCC) or enzymatic catalysis to achieve the (1s,3r) configuration.
  • Esterification with methanol under acidic conditions to form the methyl ester.
    Critical reaction parameters include temperature control (0–25°C for stereoselectivity), solvent choice (e.g., THF or DCM), and catalysts (e.g., chiral Lewis acids for enantiomeric purity). Purification via flash chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclohexane backbone and ester group (δ ~3.7 ppm for methoxy protons; δ ~170 ppm for carbonyl carbon). NOESY experiments validate the (1s,3r) stereochemistry through spatial correlations between hydroxyl and adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 158.19 (C8_8H14_{14}O3_3) and fragments indicative of ester cleavage .
  • HPLC/Chiral Chromatography : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with retention time comparisons against racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity values for this compound across different pharmacological models?

Methodological Answer: Discrepancies often arise from variations in assay conditions or target specificity. To address this:

  • Standardize Assay Protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
  • Comparative SAR Studies : Synthesize analogs with modified hydroxyl or ester groups to isolate structural determinants of activity. For example, replacing the methyl ester with ethyl or benzyl groups alters lipophilicity and target engagement .
  • Cross-Validate In Vitro/In Vivo Data : Pair receptor-binding assays (e.g., κ-opioid receptor affinity) with behavioral studies (e.g., analgesia models in rodents) to confirm translational relevance .

Q. What experimental approaches are recommended for investigating the compound's metabolic stability and in vivo pharmacokinetic profile?

Methodological Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS. Co-factor supplementation (NADPH) assesses Phase I oxidation pathways .
  • Pharmacokinetic Studies in Rodents : Administer via IV/PO routes and collect plasma samples at timed intervals. Calculate AUC, CmaxC_{\text{max}}, and bioavailability using non-compartmental analysis. Monitor urinary excretion for renal clearance rates .
  • Tissue Distribution Imaging : Radiolabel the compound (e.g., 14^{14}C-methyl group) and quantify accumulation in target organs (e.g., brain, liver) using autoradiography .

Q. How does the compound’s stereochemistry influence its interactions with biological targets, and what techniques can elucidate these mechanisms?

Methodological Answer: The (1s,3r) configuration dictates hydrogen-bonding patterns and steric interactions with binding pockets. Methodologies include:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes. For example, the hydroxyl group may form hydrogen bonds with catalytic residues .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100+ ns to compare binding free energies (ΔG\Delta G) of stereoisomers. The (1s,3r) form may show lower energy minima due to favorable van der Waals contacts .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) to quantify stereochemical effects on affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.